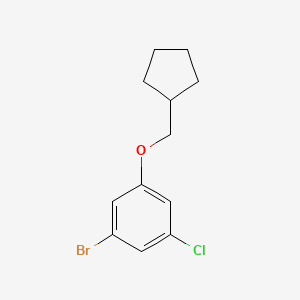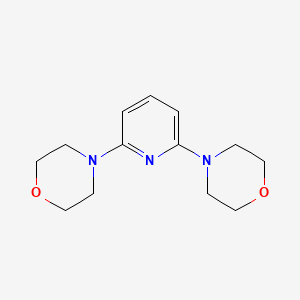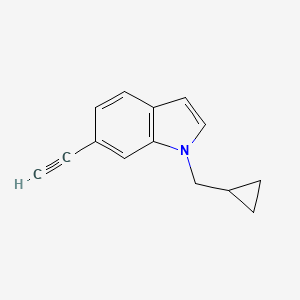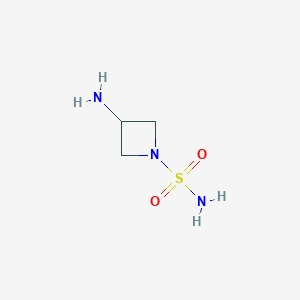
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is a complex organic compound that features a tert-butyl ester and a tert-butoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl group, followed by esterification and cyclization reactions. The use of tert-butyl hydroperoxide and benzyl cyanides has been reported for the preparation of tert-butyl esters . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and solvents such as sodium hydroxide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate involves the protection and deprotection of functional groups. The tert-butoxycarbonyl group acts as a protecting group for amines, which can be selectively removed under acidic conditions . The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is unique due to its combination of a tert-butyl ester and a tert-butoxycarbonyl group, which provides distinct reactivity and stability. This makes it a valuable compound in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C24H27NO6 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-oxo-3-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-22(2,3)29-20(27)25-18-15-11-10-14-17(18)24(19(25)26,16-12-8-7-9-13-16)31-21(28)30-23(4,5)6/h7-15H,1-6H3 |
InChI-Schlüssel |
HNUZWMFRWDNHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)






